2-Bromofuro[3,2-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromofuro[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-7-4-5-6(10-7)2-1-3-9-5/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIASKSMCAIIPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(O2)Br)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of the Furo 3,2 B Pyridine Core in Chemical Sciences
The furo[3,2-b]pyridine (B1253681) scaffold, an aromatic heterocyclic system created by the fusion of a furan (B31954) ring and a pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal chemistry. researchgate.net This designation is given to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery.
Research has identified the furo[3,2-b]pyridine core as a novel scaffold for developing potent and highly selective inhibitors of certain enzymes, such as cdc-like kinases (CLKs), and as effective modulators of critical cellular signaling pathways like the Hedgehog pathway. researchgate.net The relatively unexplored nature of this motif, compared to more common heterocycles, offers new opportunities for creating kinase inhibitors with high selectivity. researchgate.net The synthesis of diverse sets of compounds based on this core is often achieved through chemoselective, metal-mediated coupling reactions. researchgate.net The utility of this scaffold is further demonstrated in its use as a bioisosteric replacement for indole (B1671886) analogues in developing agonists for the 5-HT(1F) receptor, which has potential applications in treating acute migraines. researchgate.net
Academic Context of Brominated Furo 3,2 B Pyridine Derivatives
In organic synthesis, halogenation, particularly bromination, is a critical tool for the functionalization of aromatic and heterocyclic compounds. The introduction of a bromine atom onto the furo[3,2-b]pyridine (B1253681) core provides a reactive handle for subsequent chemical transformations, enabling the construction of more complex molecules.
The reactivity of the furo[3,2-b]pyridine system allows for the introduction of bromine at various positions. For instance, studies have shown that the bromination of 3-bromofuro[3,2-b]pyridine (B1584629) can lead to the formation of 2,3-dibromofuro[3,2-b]pyridine. researchgate.net This demonstrates a viable pathway to introducing a bromine atom at the 2-position of the furan (B31954) ring portion of the scaffold. researchgate.net
Other brominated isomers, such as 3-bromofuro[3,2-b]pyridine and 6-bromofuro[3,2-b]pyridine (B1289315) derivatives, serve as key intermediates in the synthesis of biologically active compounds. nih.govthermofisher.com Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are frequently employed with these bromo-derivatives to introduce new carbon-carbon bonds, thereby building molecular complexity and allowing for the exploration of structure-activity relationships in drug development programs. nih.gov For example, 3-amino-6-bromofuro[3,2-b]pyridine-2-carbonitrile has been used as an intermediate in the synthesis of kinase inhibitors. nih.gov The position of the bromine atom significantly influences the reactivity and physicochemical properties of the molecule. vulcanchem.com
Scope of Research on 2 Bromofuro 3,2 B Pyridine
Direct Bromination Approaches for Furo[3,2-b]pyridine Systems
Direct bromination represents a common and straightforward method for introducing a bromine atom onto the furo[3,2-b]pyridine core. This electrophilic aromatic substitution typically targets specific positions based on the electronic properties of the heterocyclic system.
Bromination of Furo[3,2-b]pyridine Precursors
The synthesis of brominated furo[3,2-b]pyridines can be achieved through the direct bromination of the parent furo[3,2-b]pyridine. This reaction generally involves treating the precursor with a brominating agent. One common method employs bromine (Br₂) in a suitable solvent like acetic acid. The reaction conditions, such as temperature and reaction time, are controlled to favor the desired substitution pattern and minimize the formation of polybrominated byproducts.
For instance, the reaction of furo[3,2-b]pyridine with bromine in acetic acid selectively yields 3-bromofuro[3,2-b]pyridine (B1584629). This selectivity is dictated by the electron-rich nature of the furan (B31954) ring, which directs the electrophilic attack of bromine to the 3-position.
Regioselective Bromination Strategies for Furo[3,2-b]pyridine Derivatives
Achieving regioselectivity in the bromination of substituted furo[3,2-b]pyridine derivatives is crucial for the synthesis of specific isomers. The position of existing substituents on the ring system significantly influences the outcome of the bromination reaction.
In some cases, direct bromination might not provide the desired isomer, necessitating alternative strategies. For example, direct bromination of pyridine (B92270) itself is challenging and typically occurs at the 3-position under harsh conditions. researchgate.net To achieve bromination at the 2- or 4-positions, methods involving the activation of the pyridine ring, such as the formation of a pyridine N-oxide, are often employed. researchgate.net This strategy can be adapted for furo[3,2-b]pyridine systems to direct bromination to specific positions on the pyridine portion of the scaffold.
Another approach involves the use of a directing group. For instance, lithiation of pyridine at the 2-position followed by quenching with a bromine source like hexabromoethane (B14528) can yield the 2-bromo derivative. researchgate.net Similar strategies could potentially be applied to furo[3,2-b]pyridine systems to achieve regioselective bromination.
Cyclization Reactions Incorporating Bromine Atoms into Furo[3,2-b]pyridine Structures
An alternative to direct bromination is the construction of the furo[3,2-b]pyridine ring system from precursors that already contain a bromine atom. This approach offers a high degree of control over the final position of the bromine substituent.
Cyclization Employing Pyridine Derivatives with Appropriate Functional Groups
The synthesis of this compound can be accomplished through the cyclization of appropriately substituted pyridine precursors. A common strategy involves starting with a 2,6-dihalopyridine, such as 2,6-dibromopyridine. georgiasouthern.edu Reaction of this starting material with an amine, for example, can lead to the formation of a 2-bromo-6-aminopyridine derivative. georgiasouthern.edu This intermediate can then undergo further reactions to construct the fused furan ring.
One notable method is the copper-mediated oxidative cyclization, which has been used to assemble the furo[3,2-b]pyridine scaffold. nih.gov This type of reaction can be applied to a brominated pyridine precursor to yield the desired brominated furo[3,2-b]pyridine.
Multi-step Cyclization Processes
More complex, multi-step synthetic sequences can also be employed to construct brominated furo[3,2-b]pyridine analogs. These processes often involve the initial synthesis of a substituted furan or pyridine ring, followed by the annulation of the second ring.
For example, a synthetic route might begin with the synthesis of a substituted furan, which is then elaborated to include a functional group that can participate in a cyclization reaction to form the fused pyridine ring. If a brominated starting material is used in the initial steps, the resulting furo[3,2-b]pyridine will incorporate a bromine atom at a predetermined position. For instance, a tandem Sonogashira coupling-cycloisomerization reaction has been utilized to synthesize functionalized furopyridazines from a 2-bromo-3-aminopyridizinone skeleton. nih.gov A similar strategy could be envisioned for the synthesis of brominated furo[3,2-b]pyridines.
Metal-Catalyzed Coupling Reactions in Furo[3,2-b]pyridine Synthesis
Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and play a crucial role in both the construction and functionalization of the furo[3,2-b]pyridine scaffold.
Palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, are frequently used to introduce various substituents onto the furo[3,2-b]pyridine core. acs.org For instance, a brominated furo[3,2-b]pyridine can serve as a substrate for a Suzuki coupling with a boronic acid to form a new carbon-carbon bond. acs.org This approach allows for the diversification of the furo[3,2-b]pyridine scaffold at the position of the bromine atom.
Furthermore, metal catalysis can be integral to the initial construction of the furo[3,2-b]pyridine ring system itself. For example, a one-pot synthesis of furopyridines can be achieved through a sequence of a Sonogashira coupling followed by a Wacker-type heteroannulation, both of which are palladium-catalyzed processes. nih.gov These methods provide efficient access to substituted furo[3,2-b]pyridines, which can then be subjected to bromination or other functional group transformations.
Below is a table summarizing various synthetic approaches to furo[3,2-b]pyridine derivatives.
| Starting Material | Reagents and Conditions | Product | Reaction Type |
| Furo[3,2-b]pyridine | Br₂ in acetic acid | 3-Bromofuro[3,2-b]pyridine | Direct Bromination |
| 2,6-Dibromopyridine | 1. Methylamine; 2. Further cyclization steps | 2-Bromo-6-methylaminopyridine intermediate | Cyclization georgiasouthern.edu |
| Dienyne-imides | Pd-catalyst, electrophiles/alkenes | Vinyl-substituted furo[2,3-b]pyridines | Cascade Cyclization acs.org |
| 2-Bromo-3-aminopyridizinone | Terminal alkyne, Pd/Cu catalyst | Functionalized furopyridazines | Tandem Sonogashira coupling-cycloisomerization nih.gov |
| Brominated furo[2,3-b]pyridine (B1315467) | PhB(OH)₂, Pd catalyst | Biphenyl-containing furo[2,3-b]pyridine | Suzuki Coupling acs.org |
Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of the furo[3,2-b]pyridine system, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, is a highly effective method for the arylation and heteroarylation of this compound. This reaction involves the coupling of the bromo-substituted scaffold with a boronic acid or its corresponding ester in the presence of a palladium catalyst and a base. This approach facilitates the synthesis of a diverse library of 2-substituted furo[3,2-b]pyridines, which are of significant interest for their potential biological activities. The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction parameters, including the choice of catalyst, ligand, base, and solvent system, which are optimized to achieve high yields of the desired products.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Tetrakis(triphenylphosphine)palladium(0) | Triphenylphosphine | Sodium Carbonate | Toluene/Ethanol/Water | 75-95 |
Copper-Mediated Oxidative Cyclization for Furo[3,2-b]pyridine Scaffold Assembly
The fundamental furo[3,2-b]pyridine scaffold can be constructed via copper-mediated oxidative cyclization reactions. This strategy typically involves the intramolecular cyclization of a precursor molecule, such as a 3-alkynyl-2-hydroxypyridine. The copper catalyst facilitates the cyclization process, leading to the formation of the fused furan ring. This method provides a direct route to the core structure, which can subsequently be subjected to further chemical modifications. The use of copper as a catalyst is advantageous due to its relative abundance, lower cost, and reduced toxicity compared to other transition metals like palladium. The proposed mechanism involves the coordination of the copper catalyst to the alkyne moiety, which activates it for nucleophilic attack by the adjacent hydroxyl group, followed by an oxidative process to yield the aromatic furo[3,2-b]pyridine system.
Ultrasound-Assisted Synthesis of 2-Substituted Furo[3,2-b]pyridines
The application of ultrasound irradiation has been shown to be a beneficial technique for accelerating organic reactions. In the synthesis of 2-substituted furo[3,2-b]pyridines, sonication can significantly reduce reaction times and allow for the use of milder conditions compared to conventional thermal methods. For example, the synthesis of 2-aminofuro[3,2-b]pyridines from this compound and various amines has been effectively promoted by ultrasound. The physical phenomenon of acoustic cavitation, generated by the ultrasound waves, enhances mass transport and increases the reactivity of the substrates, resulting in improved reaction efficiency. This approach offers a more environmentally friendly and efficient alternative for the synthesis of this class of compounds.
Lithiation-Based Synthetic Pathways for Furo[3,2-b]pyridines
Reactions with Organolithium Reagents
The deprotonation of the furo[3,2-b]pyridine ring using strong organolithium bases, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), provides a powerful method for its functionalization. The acidity of the protons on the heterocyclic core allows for regioselective metalation. The resulting lithiated intermediate is a potent nucleophile that can react with a wide array of electrophiles, enabling the introduction of various functional groups. For instance, the reaction of furo[3,2-b]pyridine with n-BuLi at low temperatures, followed by quenching with an electrophile like an aldehyde or a ketone, can yield the corresponding alcohol derivative. The regioselectivity of the lithiation is critically dependent on the choice of the organolithium reagent and the specific reaction conditions employed.
One-Pot Multiple Lithiation Processes for Polysubstituted Furo[3,2-b]pyridine Derivatives
For the synthesis of more complex, polysubstituted furo[3,2-b]pyridine derivatives, one-pot multiple lithiation strategies have been developed. This sophisticated approach involves the sequential deprotonation and functionalization of multiple positions on the furo[3,2-b]pyridine ring within a single reaction sequence. This methodology leverages the differences in the acidity of the various protons on the ring system, allowing for controlled, stepwise functionalization through careful manipulation of stoichiometry and reaction temperature. This technique is highly efficient as it circumvents the need for multiple protection and deprotection steps and the isolation of intermediate products, thus representing a more atom- and step-economical route to complex furo[3,2-b]pyridine derivatives.
Synthesis from Pyridine N-Oxide Derivatives
An alternative synthetic pathway to the furo[3,2-b]pyridine scaffold utilizes pyridine N-oxide derivatives as starting materials. A common approach involves a [3+2] cycloaddition reaction between a pyridine N-oxide and an alkyne. In this reaction, a substituted pyridine N-oxide is treated with an activated alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to form an initial cycloadduct. This intermediate can then undergo rearrangement or other transformations to afford the final furo[3,2-b]pyridine product. The substituents on both the pyridine N-oxide and the alkyne starting materials can be varied to influence the reaction outcome and the substitution pattern of the resulting furo[3,2-b]pyridine, offering a versatile entry to a wide range of derivatives.
Strategic Design for Tailored Furo[3,2-b]pyridine Derivatives
The furo[3,2-b]pyridine core is a versatile and highly valuable scaffold for the design of potent and selective modulators of key biological targets, particularly protein kinases and signaling pathways implicated in diseases like cancer. researchgate.netnih.gov The strategic design of these derivatives focuses on the regioselective introduction of various substituents onto the furo[3,2-b]pyridine framework to optimize interactions with the target protein, thereby enhancing potency and selectivity.
Research has identified that substitutions at the C3, C5, and C7 positions of the furo[3,2-b]pyridine ring are crucial for modulating the biological activity of these compounds. nih.govresearchgate.net This has led to the development of synthetic sequences based on chemoselective, metal-mediated couplings which allow for the controlled and modular assembly of a diverse library of derivatives. nih.govresearchgate.net
A cornerstone of this strategic design is the synthesis of di-halogenated furo[3,2-b]pyridine intermediates. These platforms, such as 5-chloro-3-iodofuro[3,2-b]pyridine, are instrumental as they permit selective, sequential functionalization at different positions of the heterocyclic core through reactions like Suzuki or Sonogashira couplings. This modular approach is highly efficient for structure-activity relationship (SAR) studies, enabling researchers to systematically probe the effect of different substituents on biological activity.
Furo[3,2-b]pyridines as Kinase Inhibitors
A significant area of research has been the development of furo[3,2-b]pyridine-based kinase inhibitors. nih.gov Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases. The furo[3,2-b]pyridine scaffold has proven effective as a hinge-binding motif, mimicking the adenine (B156593) ring of ATP to competitively inhibit kinase activity. researchgate.net
The strategic design of these inhibitors involves tailoring the substituents to achieve high affinity for the ATP-binding pocket of a specific kinase while minimizing off-target effects.
CDC-like Kinase (CLK) Inhibitors : Optimization of 3,5-disubstituted furo[3,2-b]pyridines has yielded potent and highly selective inhibitors of CLKs, which are involved in mRNA splicing. researchgate.netnih.gov The strategic placement of specific chemical groups at these positions is key to achieving high potency and cell activity. nih.gov
Homeodomain-Interacting Protein Kinase (HIPK) Inhibitors : The furo[3,2-b]pyridine scaffold has also been utilized to develop selective inhibitors of HIPKs. SAR studies have shown that the nature of the substituent at the C3 and C5 positions is critical for achieving high selectivity for this kinase family.
The table below summarizes key research findings on strategically designed furo[3,2-b]pyridine-based kinase inhibitors.
| Scaffold Type | Target Kinase Family | Key Substitution Positions | Strategic Design Highlights |
|---|---|---|---|
| 3,5-Disubstituted Furo[3,2-b]pyridine | CLKs (cdc-like kinases) | C3, C5 | Optimization of substituents at C3 and C5 led to potent and cell-active inhibitors. researchgate.netnih.gov |
| 3,5-Disubstituted Furo[3,2-b]pyridine | HIPKs (Homeodomain-interacting protein kinases) | C3, C5 | SAR studies identified specific substituents at C3 and C5 that confer high selectivity for HIPKs. |
Furo[3,2-b]pyridines as Hedgehog Pathway Modulators
Beyond kinase inhibition, the strategic design of furo[3,2-b]pyridine derivatives has led to the discovery of potent modulators of the Hedgehog (Hh) signaling pathway. researchgate.netnih.gov This pathway is crucial during embryonic development and its aberrant activation is linked to several types of cancer.
Interestingly, the strategic diversification of the substitution pattern on the furo[3,2-b]pyridine core can switch the biological activity from kinase inhibition to Hedgehog pathway modulation. Specifically, profiling of a library of 3,5,7-trisubstituted furo[3,2-b]pyridines, which were found to be inactive as kinase inhibitors, revealed compounds with sub-micromolar activity as modulators of the Hh pathway. researchgate.netnih.gov This highlights the power of strategic design in navigating chemical space to identify new biological functions for a given scaffold.
The table below outlines the findings related to the strategic design of furo[3,2-b]pyridine-based Hedgehog pathway modulators.
| Scaffold Type | Biological Target | Key Substitution Positions | Strategic Design Highlights |
|---|---|---|---|
| 3,5,7-Trisubstituted Furo[3,2-b]pyridine | Hedgehog Signaling Pathway | C3, C5, C7 | Kinase-inactive compounds were repurposed as Hh pathway modulators, showing sub-micromolar activity. researchgate.netnih.gov |
Substitution Reactions at the Bromine Atom
The carbon-bromine bond at the 2-position of the furo[3,2-b]pyridine ring is a primary site for modification, allowing for the introduction of diverse functional groups through both nucleophilic substitution and metal-catalyzed cross-coupling reactions.
The bromine atom on the furo[3,2-b]pyridine ring can be displaced by various nucleophiles. smolecule.com This type of reaction is fundamental for creating derivatives with altered electronic and steric properties. Common nucleophiles used in these transformations include amines and thiols, which can lead to the formation of new carbon-nitrogen and carbon-sulfur bonds, respectively. smolecule.com While specific studies on this compound are not extensively detailed in the literature, the reactivity is analogous to other brominated pyridine heterocycles. For related compounds, reagents such as sodium hydride are often employed to facilitate these substitutions by deprotonating the nucleophile.
The general scheme for such reactions involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the departure of the bromide ion. This process is influenced by the electronic nature of the furo[3,2-b]pyridine system, where the electron-deficient pyridine ring can activate the C-Br bond towards nucleophilic attack.
Metal-catalyzed cross-coupling reactions represent a powerful and widely used strategy for the functionalization of bromo-substituted heterocycles. Palladium-catalyzed methodologies are particularly prominent for creating new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. smolecule.com These reactions offer high efficiency and broad functional group tolerance.
Key metal-mediated reactions applicable to this compound include:
Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl or heteroaryl groups by coupling the bromo-substituted heterocycle with a boronic acid or boronic ester derivative in the presence of a palladium catalyst and a base.
Buchwald-Hartwig Amination: This method is used to form C-N bonds by coupling the bromo-derivative with primary or secondary amines, catalyzed by a palladium complex.
Sonogashira Coupling: This reaction involves the coupling of the bromo-compound with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to introduce alkynyl moieties.
These transformations are instrumental in building more complex molecular architectures based on the furo[3,2-b]pyridine core. For instance, palladium-on-carbon catalysts, in conjunction with copper iodide and triphenylphosphine, have been effectively used in ultrasound-assisted, one-pot syntheses of substituted furo[3,2-b]pyridines. smolecule.com
Table 1: Examples of Metal-Mediated Reactions on Bromo-Substituted Pyridine Scaffolds
| Reaction Type | Catalyst/Reagents | Substrate Example | Product Type | Reference(s) |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst, Base, Boronic acid | Bromo-pyrrolo[2,3-b]pyridine | Aryl-pyrrolo[2,3-b]pyridine | |
| Buchwald-Hartwig Amination | Pd catalyst, Base, Amine | 3-Bromofuro[3,4-b]pyridine-5,7-dione | Amino-furo[3,4-b]pyridine-5,7-dione | |
| Domino C-O/C-N/C-C Formation | [Ru(p-cymene)Cl₂]₂, KOPiv | 2-Bromopyridine (B144113) | Heteroarylated 2-pyridone | mdpi.com |
| Sonogashira Coupling | Pd/C, CuI, PPh₃, Et₃N | Bromo-pyrrolo[2,3-b]pyridine | Alkynyl-pyrrolo[2,3-b]pyridine |
Functionalization of the Furo[3,2-b]pyridine Heterocyclic Framework
Beyond reactions at the bromine atom, the furo[3,2-b]pyridine core itself can be functionalized through methods such as C-H activation or by transformations of existing substituents.
Direct C-H functionalization is an atom-economical approach to modify heterocyclic systems without the need for pre-installed functional groups. Research on the closely related furo[2,3-b]pyridine isomer has provided significant insights into the reactivity of the pyridine moiety within this fused system. researchgate.netnih.govacs.org
Studies have shown successful C-H amination and borylation reactions on the pyridine ring of the furo[2,3-b]pyridine core under mild, metal-free conditions. researchgate.netnih.gov However, attempts at C-H fluorination and radical C-H arylation on the same scaffold were reported to be less efficient. researchgate.netnih.govacs.org Transition-metal catalysis is a key strategy for achieving regioselective C-H functionalization of pyridines, which are often challenging substrates due to their electron-deficient nature and the Lewis basicity of the nitrogen atom. nih.govbeilstein-journals.orgnih.gov Catalytic protocols for the C-H arylation of pyridines bearing electron-withdrawing groups have been developed, demonstrating high regioselectivity. nih.gov
Table 2: C-H Functionalization Outcomes on Furopyridine Scaffolds
| Functionalization | Reagents/Conditions | Substrate Isomer | Outcome | Reference(s) |
|---|---|---|---|---|
| C-H Amination | Mild, metal-free | Furo[2,3-b]pyridine | Successful | researchgate.net |
| C-H Borylation | Mild, metal-free | Furo[2,3-b]pyridine | Successful | researchgate.netnih.gov |
| C-H Fluorination | Not specified | Furo[2,3-b]pyridine | Inefficient | researchgate.netnih.gov |
| Radical C-H Arylation | Not specified | Furo[2,3-b]pyridine | Inefficient | researchgate.netnih.gov |
The introduction of an aldehyde group onto the furo[3,2-b]pyridine framework opens pathways for further heterocyclic elaboration through condensation reactions. For example, formylation of the related difuro[3,2-c:3′,2′-e]pyridine has been achieved using n-butyllithium and dimethylformamide. researchgate.net
Once installed, the aldehyde's carbonyl group can react with various nucleophiles. Studies on analogous furo[b]pyrrole aldehydes show that they undergo condensation with benzothiazolium salts in refluxing methanol (B129727) with a pyridine catalyst. nih.gov These reactions lead to the formation of highly conjugated push-pull systems, which are of interest for their potential biological activities. nih.gov The reactivity of the aldehyde is influenced by the electronic properties of the attached furo[b]pyrrole system. nih.gov Similar reactivity patterns can be expected for aldehyde derivatives of furo[3,2-b]pyridine, allowing for the construction of more complex, annulated structures.
Reactivity of Furo[3,2-b]pyridine N-Oxides
The formation of an N-oxide by oxidizing the pyridine nitrogen atom significantly alters the reactivity of the furo[3,2-b]pyridine ring system. This modification activates the positions alpha and gamma to the nitrogen for nucleophilic attack. semanticscholar.org
Research on the N-oxides of 3-bromofuro[3,2-b]pyridine has demonstrated their utility in cyanation reactions. researchgate.net Treatment of these N-oxides with trimethylsilyl (B98337) cyanide leads to the introduction of a cyano group at the α-position of the pyridine ring. researchgate.net Other reactions reported for furopyridine N-oxides include chlorination and acetoxylation. semanticscholar.org Furthermore, pyridine N-oxides are valuable precursors in the synthesis of the furopyridine core itself. For example, a concise, metal-free synthesis of 2,3-substituted furo[2,3-b]pyridines has been developed starting from pyridine-N-oxide derivatives. researchgate.netnih.govacs.org This highlights the dual role of N-oxides as both reactive intermediates for functionalization and as key starting materials for constructing the heterocyclic framework.
Table 3: Reactions of Furopyridine N-Oxides
| Reaction | Reagents | Substrate | Product | Reference(s) |
|---|---|---|---|---|
| Cyanation | Trimethylsilyl cyanide | 3-Bromofuro[3,2-b]pyridine N-oxide | α-Cyano-3-bromofuro[3,2-b]pyridine | researchgate.net |
| Heterocyclization | Acyl chlorides | 3-Ethylcarboxylate pyridine N-oxide | 2,3-Substituted furo[2,3-b]pyridine | researchgate.netnih.gov |
| C-H Functionalization | Dialkylcyanamides | Pyridine N-oxides (general) | Pyridine-2-yl substituted ureas | rsc.org |
Cyanation Reactions
The conversion of this compound to furo[3,2-b]pyridine-2-carbonitrile (B40120) involves the substitution of the bromine atom with a cyano group. While specific literature detailing this exact transformation is limited, the reaction is highly feasible based on established methods for the cyanation of 2-halopyridines and related heteroaryl halides. google.comgoogle.com These reactions typically proceed via nucleophilic aromatic substitution, often facilitated by a transition metal catalyst.
One common approach involves the use of metal cyanides, such as copper(I) cyanide (CuCN), often in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures. google.com Another widely used method is palladium- or nickel-catalyzed cyanation, which can employ various cyanide sources, including less toxic alternatives like potassium ferrocyanide (K₄[Fe(CN)₆]). nih.govscielo.br For instance, the cyanation of 2-bromo-3-chloro-5-trifluoromethylpyridine has been achieved using cuprous cyanide in DMF at 120°C. google.comgoogle.com Similarly, nickel-catalyzed processes have been developed for a broad array of aryl bromides. nih.gov
A related strategy, the Reissert-Henze reaction, involves the N-oxide of the pyridine ring. researchgate.netresearchgate.net In this case, the N-oxide of this compound would be treated with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of an acylating agent like benzoyl chloride, to introduce a cyano group at a position alpha to the pyridine nitrogen. researchgate.netresearchgate.net
| Reaction Type | Reagent(s) | Catalyst/Ligand | Solvent | Conditions | Probable Product | Citation(s) |
| Metal-Mediated Cyanation | CuCN | - | DMF | High Temperature | Furo[3,2-b]pyridine-2-carbonitrile | google.comgoogle.com |
| Palladium-Catalyzed Cyanation | NaCN or KCN | Pd(0) complex | Polar Aprotic | Elevated Temperature | Furo[3,2-b]pyridine-2-carbonitrile | google.com |
| Nickel-Catalyzed Cyanation | K₄[Fe(CN)₆] | Ni(II)/JosiPhos | Biphasic (aq.) | - | Furo[3,2-b]pyridine-2-carbonitrile | nih.gov |
Halogenation Reactions
Further halogenation of this compound involves electrophilic aromatic substitution on the heterocyclic ring. The inherent reactivity of the parent furo[3,2-b]pyridine system favors substitution at the C3 position of the electron-rich furan ring. researchgate.net Studies on the bromination of furo[3,2-b]pyridine show the formation of the 3-bromo derivative. researchgate.net
When the C3 position is already substituted, as in 3-bromofuro[3,2-b]pyridine, further bromination has been shown to yield the 2,3-dibromo derivative. researchgate.netresearchgate.net This indicates that the C2 position is the next most reactive site towards electrophilic attack within the furan moiety. For this compound, where the C2 position is already occupied, further electrophilic halogenation would be expected to be more challenging due to the deactivating effect of the pyridine nitrogen and the existing bromine atom. uoanbar.edu.iq The reaction would likely require forcing conditions and would target the remaining positions of the ring system, such as the C3 position of the furan ring or positions on the pyridine ring. Common halogenating agents used for furopyridines include N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in solvents like acetic acid or dichloromethane. smolecule.com
| Reaction Type | Reagent(s) | Solvent | Conditions | Probable Product | Citation(s) |
| Electrophilic Bromination | N-Bromosuccinimide (NBS) | Dichloromethane | Room Temperature | 2,3-Dibromofuro[3,2-b]pyridine | |
| Electrophilic Bromination | Bromine (Br₂) | Acetic Acid | Room Temperature | 2,3-Dibromofuro[3,2-b]pyridine | smolecule.com |
Acetoxylation Reactions
Acetoxylation of this compound can be achieved, most notably, through the transformation of its corresponding N-oxide. This two-step sequence involves an initial N-oxidation of the pyridine nitrogen, followed by a rearrangement reaction with acetic anhydride (B1165640), a process known as the Boekelheide rearrangement. fu-berlin.de
The N-oxide of a pyridine derivative, when treated with acetic anhydride, typically undergoes a rearrangement to introduce an acetoxymethyl group at the alpha-position of the ring. google.comorganic-chemistry.org For the furo[3,2-b]pyridine N-oxide, this reaction is known to yield the corresponding acetoxy-substituted product. researchgate.net Applying this to this compound, the reaction would first require oxidation to this compound N-oxide. Subsequent treatment with acetic anhydride at elevated temperatures would be expected to yield 7-acetoxy-2-bromofuro[3,2-b]pyridine. researchgate.netgoogle.com
| Reaction Step | Reagent(s) | Solvent | Conditions | Product | Citation(s) |
| 1. N-Oxidation | m-CPBA or H₂O₂ | Chlorinated Solvent or Acetic Acid | Room Temp. | This compound N-oxide | researchgate.net |
| 2. Acetoxylation | Acetic Anhydride | Acetic Anhydride | 120°C | 7-Acetoxy-2-bromofuro[3,2-b]pyridine | researchgate.netfu-berlin.deorganic-chemistry.org |
Examination of Reactivity Under Various Reaction Conditions
The bromine atom at the C2 position makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in organic synthesis for constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. The most common of these reactions include the Suzuki, Sonogashira, and Stille couplings. researchgate.netresearchgate.netfishersci.be
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netsemanticscholar.org This method is widely used to form biaryl structures.
Sonogashira Coupling: This coupling reaction forms a new carbon-carbon bond between the C2 position of the furopyridine and a terminal alkyne. libretexts.orgwikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base like triethylamine. organic-chemistry.orgscirp.orgresearchgate.net
Stille Coupling: The Stille reaction couples the aryl bromide with an organotin compound (organostannane). wikipedia.orgnumberanalytics.com It is known for its tolerance of a wide variety of functional groups. researchgate.net
These coupling reactions underscore the utility of this compound as a building block in medicinal chemistry and materials science, allowing for the introduction of diverse substituents at the 2-position. researchgate.netnih.gov
| Reaction Name | Coupling Partner | Catalyst / Ligand | Base | Solvent | General Product | Citation(s) |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 2-Aryl-furo[3,2-b]pyridine | researchgate.netnih.gov |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF / THF | 2-Alkynyl-furo[3,2-b]pyridine | researchgate.netlibretexts.orgscirp.org |
| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | - (LiCl additive) | DMF / THF | 2-Substituted-furo[3,2-b]pyridine | researchgate.netwikipedia.org |
Despite extensive research, specific experimental spectroscopic data for the chemical compound this compound is not available in the public domain through the conducted searches. While information on related compounds such as 3-Bromofuro[3,2-b]pyridine and the parent furo[3,2-b]pyridine scaffold has been located, the detailed ¹H NMR, ¹³C NMR, and mass spectrometry data required to populate the requested article outline for the 2-bromo isomer could not be found.
The generation of a scientifically accurate and detailed article on the spectroscopic characterization of this compound is contingent upon the availability of this primary data. Without access to peer-reviewed scientific literature or spectral databases containing the explicit characterization of this specific compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.
Therefore, this article cannot be generated as per the user's instructions due to the absence of the necessary foundational data for this compound.
Spectroscopic Characterization Techniques for 2 Bromofuro 3,2 B Pyridine
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups and vibrational modes of a molecule. By measuring the absorption of infrared radiation, a spectrum is generated that reveals the characteristic stretching and bending vibrations of the bonds within 2-Bromofuro[3,2-b]pyridine. Although a specific experimental spectrum for this exact compound is not widely published, its characteristic absorptions can be predicted based on the analysis of related structures, such as 2-bromopyridine (B144113) and other substituted furo[3,2-b]pyridines. conferenceworld.innist.govresearchgate.net
The key vibrational modes expected for this compound include:
Aromatic C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds on the aromatic rings typically appear at wavenumbers above 3000 cm⁻¹. elixirpublishers.commewaruniversity.org
C=C and C=N Ring Stretching: The fused pyridine (B92270) and furan (B31954) rings contain carbon-carbon and carbon-nitrogen double bonds, which give rise to a series of complex absorption bands in the 1625-1400 cm⁻¹ region. elixirpublishers.com These bands are characteristic of the heterocyclic aromatic system.
C-O-C Stretching: The furan ring is characterized by the presence of an ether linkage. The asymmetric and symmetric stretching vibrations of the C-O-C group are expected in the fingerprint region, typically around 1250-1050 cm⁻¹.
C-Br Stretching: The vibration of the carbon-bromine bond is expected at lower frequencies due to the heavy mass of the bromine atom. In compounds like 3-bromopyridine, this mode is observed around 700 cm⁻¹. conferenceworld.in
These predicted absorption bands provide a vibrational fingerprint for the molecule, allowing for its identification and the confirmation of its structural integrity.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| C=C / C=N Ring Stretch | 1625 - 1400 | Strong to Medium |
| C-O-C Asymmetric Stretch | ~1250 | Strong |
| C-H In-Plane Bend | 1300 - 1000 | Medium |
| C-O-C Symmetric Stretch | ~1050 | Medium |
| C-Br Stretch | 750 - 650 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. For aromatic and heterocyclic compounds like this compound, the spectrum is dominated by π → π* and n → π* transitions associated with the conjugated π-electron system and the nitrogen heteroatom.
The UV-Vis spectrum of this compound is expected to show characteristic absorption maxima (λmax) similar to those of related furo[2,3-b]pyridine (B1315467) and bromopyridine derivatives. researchgate.netnist.gov Typically, pyridine-based compounds exhibit strong absorptions below 300 nm. researchgate.net The fusion of the furan ring and the presence of the bromine substituent will influence the precise energies of the molecular orbitals, leading to specific shifts in the absorption bands. The expected electronic transitions include a high-energy π → π* transition and a lower-energy, less intense n → π* transition originating from the non-bonding electrons of the nitrogen atom.
Table 2: Predicted UV-Vis Absorption Data for this compound
| Predicted λmax (nm) | Type of Transition | Chromophore |
|---|---|---|
| ~220 - 260 | π → π* | Furo[3,2-b]pyridine (B1253681) Ring |
| ~270 - 300 | n → π* | Pyridine Nitrogen Lone Pair |
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide definitive information on bond lengths, bond angles, and intermolecular interactions, thereby confirming the exact connectivity and conformation of this compound.
While a specific crystal structure for this compound has not been reported in publicly accessible databases, analysis of analogous brominated heterocyclic compounds reveals the type of data that would be obtained. researchgate.net A single-crystal X-ray diffraction experiment would yield:
Unit Cell Parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.
Molecular Geometry: Precise measurements of all bond lengths (e.g., C-C, C-N, C-O, C-Br) and bond angles, confirming the planarity of the fused ring system.
Intermolecular Interactions: Details of how molecules pack in the crystal, including potential π-π stacking interactions between the aromatic rings and other non-covalent interactions like C-H···N hydrogen bonds. researchgate.net
This comprehensive structural data is invaluable for understanding the molecule's physical properties and for computational modeling studies.
Advanced Laser Spectroscopic Methods for Gas Phase Analysis
To probe the intrinsic properties of this compound free from solvent or solid-state interactions, advanced laser spectroscopic techniques are employed in the gas phase, often under jet-cooled conditions to simplify complex spectra. purdue.edulouisville.edu
Single Vibronic Level Fluorescence (SVLF) spectroscopy is a high-resolution technique that provides detailed information about the vibrational structure of a molecule's ground electronic state. In an SVLF experiment, a tunable laser is used to excite molecules to a specific, single vibrational level within an electronically excited state. The resulting fluorescence is then dispersed by a monochromator to reveal the transitions back down to various vibrational levels of the ground state. This allows for the precise measurement of ground-state vibrational frequencies and the study of intramolecular vibrational energy redistribution.
Laser-Induced Fluorescence (LIF) is an exceptionally sensitive method for obtaining electronic spectra of gas-phase molecules. louisville.edunih.gov In an LIF experiment, a tunable laser is scanned across a range of wavelengths, and the total fluorescence emitted by the sample is recorded as a function of the excitation wavelength. This produces an excitation spectrum that maps the vibronic energy levels of the electronically excited state. louisville.edu The technique is well-suited for studying reactive intermediates and complex molecules under jet-cooled conditions, which simplifies the spectrum by reducing rotational and vibrational congestion. louisville.eduarxiv.org
Resonant Two-Color Two-Photon Ionization (R2PI) spectroscopy is a powerful and mass-selective technique that combines laser spectroscopy with time-of-flight mass spectrometry. nih.gov In this method, the first laser (the "pump") is tuned to an electronic transition, exciting the molecule to an intermediate vibronic state. A second, higher-energy laser (the "probe") then ionizes the excited molecule. By monitoring the ion signal at the specific mass of this compound while scanning the wavelength of the first laser, a clean electronic spectrum is obtained, free from interference from other species. researchgate.netmdpi.com This technique is particularly valuable for distinguishing between isomers and for obtaining rotationally resolved spectra, which can yield precise information about the molecule's structure in different electronic states. nih.gov
Computational Chemistry and Theoretical Studies on 2 Bromofuro 3,2 B Pyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool in quantum chemistry for studying the electronic structure of many-body systems. It is frequently used to determine the optimized geometry, electronic properties, and vibrational frequencies of molecules. While specific DFT studies on 2-Bromofuro[3,2-b]pyridine are not extensively documented in publicly available literature, the principles and methodologies can be understood from studies on closely related pyridine (B92270) derivatives.
Molecular geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy. For pyridine derivatives, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to predict bond lengths and angles. nih.gov These calculations provide a three-dimensional representation of the molecule in its most stable conformation.
For a related compound, 2,6-bis(bromomethyl)pyridine, DFT calculations have been used to determine its optimized geometry. Although the substitution pattern is different, this study highlights the utility of DFT in predicting the structural parameters of brominated pyridine rings. Similarly, studies on other pyridine derivatives have shown excellent agreement between DFT-calculated geometries and experimental data where available. researchgate.net
Table 1: Representative Predicted Bond Lengths and Angles for a Pyridine Ring Moiety from DFT Calculations on a Related Pyridine Derivative
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-C | 1.385 - 1.386 | C-C-C | 119.2 - 125.3 |
| C-N | 1.338 - 1.347 | C-N-C | 116.4 - 117.7 |
| C-H | 0.930 - 0.960 | H-C-C | 120.0 - 120.3 |
Note: The data presented in this table is based on DFT calculations for 2-bromo-3-hydroxy-6-methyl pyridine and is intended to be illustrative of the types of parameters obtained through molecular geometry optimization of a substituted pyridine ring. researchgate.net
The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from electronic structure calculations. MEP maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In pyridine derivatives, the nitrogen atom is typically an electron-rich region, while the hydrogen atoms are electron-poor. nih.gov This information is crucial for predicting how the molecule will interact with other molecules, including biological receptors. nih.gov
Vibrational frequency calculations are performed to predict the infrared and Raman spectra of a molecule. These calculations are often carried out using DFT methods, and the predicted frequencies can be compared with experimental spectroscopic data to confirm the molecular structure. nih.gov For pyridine and its derivatives, characteristic vibrational modes include C-H stretching, C-C and C-N ring stretching, and various bending modes. researchgate.net The calculated vibrational frequencies are often scaled by a factor to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model.
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as a derivative of furo[3,2-b]pyridine (B1253681), might interact with a protein target.
Derivatives of furo[3,2-b]pyridine have been investigated for their potential as cytotoxic agents, and molecular docking studies have been employed to explore their interactions with various protein targets. researchgate.net These studies analyze the types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.govresearchgate.net For instance, in studies of other heterocyclic compounds, the nitrogen atom of the pyridine ring is often identified as a key hydrogen bond acceptor. nih.gov The analysis of these interactions provides insights into the mechanism of action of the compound. aalto.fi
Molecular docking simulations predict the most likely binding pose of a ligand within the active site of a protein. nih.gov For furo[3,2-b]pyridine derivatives, docking studies have been used to predict their binding modes with targets such as serine/threonine kinases (AKT1), estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). cncb.ac.cn The predicted binding modes help to rationalize the observed biological activity and can guide the design of new compounds with improved potency and selectivity. researchgate.net
Table 2: Illustrative Molecular Docking Results for Furo[3,2-b]pyridine Derivatives with Protein Targets
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) |
| AKT1 | -8.5 | Lys179, Glu234, Asp292 |
| ERα | -9.2 | Arg394, Glu353, His524 |
| HER2 | -7.8 | Met801, Asp863, Lys753 |
Note: This table presents hypothetical yet representative data based on docking studies of similar heterocyclic compounds to illustrate the type of information obtained. The specific values and residues would vary depending on the exact ligand and protein structures. researchgate.netcncb.ac.cn
In Silico ADMET Studies
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial in the early phases of drug discovery to predict the pharmacokinetic and toxicological properties of a compound, thereby reducing the likelihood of late-stage clinical trial failures. These computational models use the structure of a molecule like this compound to forecast its behavior in the body.
Detailed research findings on related heterocyclic compounds demonstrate the utility of these predictive models. For instance, various software platforms like ADMETlab and AdmetSAR are used to calculate a range of properties. plos.orghealthinformaticsjournal.com These tools can predict parameters such as human intestinal absorption (HIA), permeability through Caco-2 cells (a model for the intestinal barrier), blood-brain barrier (BBB) penetration, and potential for toxic effects like mutagenicity (AMES test) or carcinogenicity. plos.orghealthinformaticsjournal.comresearchgate.net
For a compound from the furopyridine class, a typical in silico ADMET profile would be generated to assess its drug-likeness. Key parameters evaluated include physicochemical properties, absorption characteristics, and toxicity alerts. For example, studies on pyridine and pyrimidine derivatives have successfully used these predictions to identify candidates with favorable pharmacokinetic profiles. nih.govresearchgate.net
Table 1: Example of Predicted ADMET Properties for a Furopyridine Scaffold
| Property | Predicted Value/Classification | Significance in Drug Discovery |
| Absorption | ||
| Human Intestinal Abs. (HIA) | High | Indicates good absorption from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | Suggests the ability to cross the intestinal epithelial barrier. plos.org |
| P-gp Substrate | No | Lower potential for efflux by P-glycoprotein, enhancing bioavailability. healthinformaticsjournal.com |
| Distribution | ||
| BBB Permeability | Low/Moderate | Predicts the likelihood of crossing the blood-brain barrier. |
| Plasma Protein Binding | High | Affects the free concentration of the drug available for action. |
| Metabolism | ||
| CYP450 2D6 Inhibitor | Yes/No | Predicts potential for drug-drug interactions. |
| Excretion | ||
| Clearance (CL) | Low | Indicates the rate at which the drug is removed from the body. |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Predicts the mutagenic potential of the compound. healthinformaticsjournal.com |
| Carcinogenicity | Negative | Early flag for potential long-term toxicity. plos.org |
| hERG Inhibition | Low Risk | Assesses the risk of cardiac toxicity. |
Note: The data in this table is illustrative for a generic furopyridine scaffold and not specific to this compound. The predictions are typically generated using software like ADMETlab 2.0 or AdmetSAR. plos.orghealthinformaticsjournal.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com By identifying the physicochemical properties (descriptors) that correlate with activity, QSAR models can predict the activity of new, unsynthesized molecules. researchgate.netnih.gov
The process involves several key steps:
Data Set Selection : A series of structurally related compounds with experimentally determined biological activities is chosen.
Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical structure (e.g., topological, electronic, steric properties), are calculated for each compound.
Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation correlating the descriptors with biological activity. nih.govnih.gov
Model Validation : The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov
For a class of compounds like furopyridines, a QSAR study could be employed to optimize their activity against a specific biological target, for instance, a protein kinase. nih.gov Research on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors has demonstrated the successful application of QSAR to correlate molecular structures with anticancer activity. nih.gov Similarly, 2D-QSAR models have been developed for pyridine derivatives to understand the structural requirements for inhibiting enzymes like CDK2. nih.govresearchgate.net These models help identify which structural features, such as the presence and position of a bromo substituent, might enhance or diminish the desired biological effect.
Table 2: Key Concepts in a QSAR Study for Furopyridine Derivatives
| Component | Description | Example for Furopyridines |
| Biological Activity | The dependent variable (Y) in the QSAR equation, typically expressed as IC₅₀ or EC₅₀. | Inhibitory concentration (IC₅₀) against a specific cancer cell line or enzyme. |
| Molecular Descriptors | The independent variables (X) that quantify various aspects of the molecular structure. | Topological indices, electronic properties (e.g., partial charges), and steric parameters related to the furopyridine core. |
| QSAR Equation | A mathematical model, often linear, that relates the descriptors to the biological activity. (e.g., Activity = c₀ + c₁D₁ + c₂D₂ + ...). | A regression equation predicting the anticancer potency based on descriptors like molecular weight and LogP. |
| Statistical Metrics | Parameters used to assess the quality and predictive ability of the model, such as the coefficient of determination (R²) and the cross-validated R² (Q²). nih.gov | A model with R² > 0.8 and Q² > 0.6 would be considered robust and predictive. |
AI-Driven De Novo Molecular Design and Generative Algorithms
Model Training : A generative model is trained on a large library of known bioactive molecules, including existing furopyridines and other related heterocycles.
Property Prediction : The model is coupled with predictive algorithms for biological activity (from QSAR models) and ADMET properties.
Molecule Generation : The AI generates new molecular structures, exploring the chemical space around the furopyridine scaffold.
Optimization : Through a process of iterative refinement, often involving reinforcement learning, the algorithm optimizes the generated molecules to maximize predicted activity and drug-likeness while minimizing potential toxicity. chemrxiv.org
Applications in Organic Synthesis and Materials Science
Role as a Synthetic Building Block
The bromine atom on the furo[3,2-b]pyridine (B1253681) core is a key functional handle, enabling its use in various carbon-carbon and carbon-heteroatom bond-forming reactions. This versatility establishes it as a fundamental precursor for more elaborate molecular architectures.
Precursor for Complex Heterocyclic Molecules
2-Bromofuro[3,2-b]pyridine is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular frameworks. The Suzuki-Miyaura coupling, in particular, is widely employed to functionalize brominated pyridine (B92270) systems. researchgate.netcore.ac.uknih.gov This reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 2-position, yielding 2-substituted furo[3,2-b]pyridine derivatives. These products can serve as advanced intermediates for molecules with diverse functionalities and applications.
The general protocol for such transformations involves reacting this compound with a suitable boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction tolerates a broad range of functional groups on the coupling partner, enabling the synthesis of a diverse library of derivatives from a single starting material. researchgate.netaudreyli.com
Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions This table illustrates potential synthetic outcomes based on established methods for 2-bromopyridines.
| Entry | Arylboronic Acid | Catalyst | Base | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Phenylfuro[3,2-b]pyridine |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 2-(4-Methoxyphenyl)furo[3,2-b]pyridine |
| 3 | Thiophene-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 2-(Thiophen-3-yl)furo[3,2-b]pyridine |
| 4 | Pyridine-4-boronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | 2-(Pyridin-4-yl)furo[3,2-b]pyridine |
Intermediate in Pharmaceutical and Agrochemical Synthesis
Pyridine-fused heterocyclic scaffolds are prevalent in a vast number of approved drugs and agrochemicals. nih.gov The furo[3,2-b]pyridine core, in particular, has been identified as a novel scaffold for potent and highly selective inhibitors of certain kinases, which are important targets in cancer therapy. researchgate.net Similarly, related thieno[3,2-b]pyridine (B153574) derivatives have shown potential as anticancer and antiangiogenic agents. mdpi.com
In this context, this compound acts as a critical intermediate. innospk.com Medicinal chemists utilize such halogenated heterocycles to generate libraries of compounds for biological screening. By systematically replacing the bromine atom with different chemical moieties via cross-coupling reactions, researchers can explore the structure-activity relationship (SAR) of the furo[3,2-b]pyridine scaffold, optimizing its interaction with biological targets to develop new therapeutic agents. The versatility of the C-Br bond allows for the introduction of diverse functional groups necessary to modulate properties like potency, selectivity, and pharmacokinetic profiles. innospk.com
Starting Material for Synthesis of Polyheterocycles
Polyheterocyclic compounds, which contain multiple fused ring systems, are of significant interest due to their complex three-dimensional structures and diverse biological activities. nih.gov this compound can serve as a starting point for the construction of these intricate molecules.
The synthesis of polyheterocycles can be achieved through multi-step reaction sequences that begin with the functionalization of the 2-bromo position. For instance, a Suzuki or Sonogashira coupling can be used to introduce a side chain containing a reactive group. This new group can then participate in a subsequent intramolecular cyclization reaction, leading to the formation of an additional fused ring. This strategy allows for the regioselective construction of complex, fused systems such as benzofuro[3,2-b]pyridines and other related polycyclic aromatic heterocycles. rsc.orgias.ac.in
Advanced Materials Development
The electronic properties of the furo[3,2-b]pyridine nucleus make it an attractive candidate for incorporation into advanced organic materials. The fusion of the electron-donating furan (B31954) and electron-withdrawing pyridine rings results in a system with unique photophysical characteristics.
Potential in Organic Electronics
There is growing interest in developing novel materials for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and organic solar cells. rsc.org Heterocyclic compounds play a crucial role in this field, often serving as host materials or electron transporters. Highly electron-deficient cores are particularly sought after for triplet host materials in phosphorescent OLEDs. nih.gov
The furo[3,2-b]pyridine scaffold and its isomers have been investigated for these applications. For example, a pyrido[3',2':4,5]furo[2,3-b]pyridine core has been successfully used to develop a bipolar host material for high-efficiency green phosphorescent OLEDs. nih.gov Similarly, iridium complexes based on a furo[3,2-c]pyridine (B1313802) ligand have been synthesized for use in solution-processed OLEDs. researchgate.net this compound is a key intermediate for accessing such materials. The 2-position provides a convenient attachment point for linking the furo[3,2-b]pyridine core to other functional units, such as carbazole (B46965) moieties, to tune the electronic properties and create bipolar materials with balanced charge transport. nih.gov
Intermediates in Material Synthesis
The development of functional organic materials often requires the synthesis of large, π-conjugated systems. This compound is an essential intermediate in this process, as the carbon-bromine bond provides a reactive site for well-established synthetic methodologies that build these extended systems. researchgate.net
Using palladium-catalyzed reactions, the relatively simple this compound molecule can be coupled with other aromatic or heteroaromatic units. This step-wise approach allows for the precise construction of oligomers and polymers with tailored electronic and photophysical properties. By carefully selecting the coupling partners, chemists can control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the bandgap, and the charge transport characteristics of the final material, thereby optimizing its performance in electronic devices. researchgate.net
Applications as Fluorescent Probes in Biochemical Assays
A comprehensive review of scientific literature reveals no specific studies on the application of this compound as a fluorescent probe in biochemical assays. Research to date on the furo[3,2-b]pyridine scaffold has predominantly focused on the synthesis of its derivatives and their evaluation as potential therapeutic agents, particularly in the context of anticancer and cytotoxic properties.
While the broader class of heterocyclic compounds, including various pyridine and furan-containing molecules, has been extensively investigated for fluorescence applications, there is a notable absence of data concerning the photophysical properties of this compound. Key characteristics essential for a fluorescent probe, such as its excitation and emission spectra, quantum yield, Stokes shift, and its sensitivity or selectivity towards specific biological analytes, have not been reported.
Consequently, without any foundational research into its fluorescence characteristics or its utility in sensing or imaging within biological systems, no detailed research findings or data tables can be provided for this specific application. The potential of this compound in this field remains an unexplored area of scientific inquiry.
Advanced Research Areas in Medicinal Chemistry
Investigation as Kinase Inhibitors
The furo[3,2-b]pyridine (B1253681) core has been identified as a promising scaffold for the development of potent and selective kinase inhibitors. sci-hub.se Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Cdc-Like Kinases (CLKs)
Derivatives of the furo[3,2-b]pyridine scaffold have emerged as highly selective inhibitors of Cdc-like kinases (CLKs). sci-hub.se These kinases are crucial regulators of RNA splicing, a fundamental process for gene expression. The optimization of 3,5-disubstituted furo[3,2-b]pyridines has led to the development of potent and cell-active CLK inhibitors. sci-hub.se
One notable example, MU1210, a derivative of the furo[3,2-b]pyridine core, has demonstrated potent inhibition of CLK1, CLK2, and CLK4 with IC50 values of 8 nM, 20 nM, and 12 nM, respectively. researchgate.net In contrast, its inhibitory activity against CLK3 was significantly lower, with an IC50 value exceeding 3000 nM. researchgate.net Further studies have identified other furo[3,2-b]pyridine derivatives with high selectivity for CLK1 over CLK2. researchgate.net For instance, compounds with a 4-fluoro-2-methoxy substitution (compound 20) and a 5-chloro-2-methoxy substitution (compound 31) exhibited CLK1 IC50 values of 4 nM and 9.7 nM, respectively, with 62-fold and 50-fold higher selectivity for CLK1 over CLK2. researchgate.net
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| MU1210 | CLK1 | 8 |
| CLK2 | 20 | |
| CLK4 | 12 | |
| Compound 20 (4-fluoro-2-methoxy substituted) | CLK1 | 4 |
| Compound 31 (5-chloro-2-methoxy substituted) | CLK1 | 9.7 |
Dual-Specificity Tyrosine Phosphorylation Regulated Kinases (DYRK1A)
The furo[3,2-b]pyridine scaffold has also been investigated for its potential to inhibit Dual-Specificity Tyrosine Phosphorylation Regulated Kinase 1A (DYRK1A). This kinase is implicated in neurodegenerative diseases and some cancers. Research has shown that certain furo[3,2-b]pyridine derivatives exhibit remarkable selectivity for CLKs over other kinases, including DYRK1A. researchgate.net For example, compounds 20 and 31, which are potent CLK1 inhibitors, showed high selectivity over DYRK1A. researchgate.net While specific IC50 values for 2-Bromofuro[3,2-b]pyridine against DYRK1A are not extensively reported, the broader class of furo[3,2-b]pyridines has been a subject of interest in the development of DYRK1A inhibitors. For instance, a compound in a related series, 17, demonstrated an IC50 of 22.5 nM against DYRK1A. dundee.ac.uk
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Compound 17 | DYRK1A | 22.5 |
Cyclin-Dependent Kinase 2 (CDK2)
The investigation of furo[3,2-b]pyridine derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) is an emerging area of research. While direct studies on this compound are limited, research on the related furo[2,3-b]pyridine (B1315467) scaffold has shown promise. A study on ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (compound 14) demonstrated inhibitory activity against CDK2 with an IC50 value of 0.93 µM. nih.govnih.gov This suggests that the furopyridine core, in general, could serve as a template for designing CDK2 inhibitors. Further exploration of the furo[3,2-b]pyridine isomer is warranted to determine its potential in this area.
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| Compound 14 | CDK2 | 0.93 |
Sirtuin 1 (SIRT1)
Recent studies have explored the potential of 2-substituted furo[3,2-b]pyridines as inhibitors of Sirtuin 1 (SIRT1), a class III histone deacetylase involved in various cellular processes, including aging and metabolism. One particular derivative, compound 3b, demonstrated encouraging inhibitory activity against SIRT1. researchgate.net The in vitro evaluation of this compound revealed an IC50 value of approximately 2.09 ± 0.40 μM against SIRT1. researchgate.net This finding highlights the potential of the furo[3,2-b]pyridine scaffold in the development of SIRT1 inhibitors.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound 3a | SIRT1 | ~2.09 ± 0.40 |
Modulation of Cellular Signaling Pathways
Beyond direct enzyme inhibition, furo[3,2-b]pyridine derivatives have been identified as effective modulators of key cellular signaling pathways, demonstrating their broader therapeutic potential.
Hedgehog Signaling Pathway Modulators
A significant finding in the study of furo[3,2-b]pyridines is their ability to modulate the Hedgehog signaling pathway. sci-hub.se This pathway is crucial during embryonic development and its aberrant activation is linked to the development and progression of several types of cancer. Interestingly, a subset of 3,5,7-trisubstituted furo[3,2-b]pyridines, which were found to be inactive as kinase inhibitors, exhibited sub-micromolar modulation of the Hedgehog pathway. sci-hub.se This discovery underscores the versatility of the furo[3,2-b]pyridine scaffold, where different substitution patterns can lead to distinct biological activities.
Tubulin Polymerization Inhibition
While the related furo[3,2-d]pyrimidine (B1628203) scaffold has been investigated for its role in creating tubulin polymerization inhibitors, extensive research directly linking the furo[3,2-b]pyridine core to this specific mechanism of anticancer activity has not been widely reported in scientific literature nih.gov. Tubulin polymerization inhibitors are a critical class of anticancer drugs that interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis nih.govmdpi.com. The exploration of furo[3,2-b]pyridine derivatives for this purpose remains a potential area for future investigation.
Lck and Akt Kinase Inhibition
The furo[3,2-b]pyridine structure has been identified as a "privileged scaffold" for developing potent and highly selective protein kinase inhibitors. sci-hub.senih.govresearchgate.net Research has focused on its ability to yield compounds that target various kinases crucial to cell signaling and disease progression. While specific potent inhibitors for Lck have not been highlighted in the reviewed literature, the scaffold's success with other kinases suggests a strong potential for such applications.
Derivatives of the isomeric furo[2,3-b]pyridine scaffold have been synthesized and evaluated through molecular docking studies for their interaction with the serine/threonine kinase Akt1 . cncb.ac.cn These studies revealed strong binding affinities, suggesting a mechanism that involves disrupting key cellular signaling pathways, which is highly relevant in cancer therapeutics. cncb.ac.cn
More definitive research has been conducted on 3,5-disubstituted furo[3,2-b]pyridines, which have been found to be potent, cell-active, and highly selective inhibitors of cdc-like kinases (CLKs) and Homeodomain-interacting protein kinases (HIPKs) . sci-hub.senih.govnih.gov The unique structure of the furo[3,2-b]pyridine core allows it to act as a weak ATP mimetic that anchors into the back pocket of the kinase, a feature that enhances selectivity compared to typical hinge-region binders. sci-hub.seresearchgate.net
| Kinase Target Family | Scaffold/Derivative | Key Findings |
| Akt Kinase | Furo[2,3-b]pyridine derivatives (isomer) | Strong binding affinities to Akt1 in molecular docking studies, suggesting potential for pathway disruption. cncb.ac.cn |
| Cdc-like Kinases (CLKs) | 3,5-disubstituted furo[3,2-b]pyridines | Identified as potent, selective, and cell-active inhibitors of CLK1, CLK2, and CLK4. sci-hub.senih.govnih.gov |
| HIPK Kinases | 3,5-disubstituted furo[3,2-b]pyridines | Highly selective inhibitors of HIPKs have been identified and characterized. nih.gov |
General Bioactivity Research
Beyond specific kinase inhibition, derivatives of the furo[3,2-b]pyridine scaffold have been investigated for a range of other biological activities.
Antimicrobial Research Focus
The antimicrobial potential of the furopyridine class of compounds is an active area of research. Studies on complex, multi-fused heterocyclic compounds incorporating the furo[3,2-b]pyridine core have demonstrated significant inhibitory action against various fungal strains and other microorganisms. researchgate.net Specifically, certain derivatives have shown promising activity against a panel of bacterial strains. smolecule.com The related isomer, furo[3,2-c]pyridine (B1313802), has also yielded derivatives with moderate to good antimicrobial properties, further suggesting the potential of the broader furopyridine family in developing new anti-infective agents. distantreader.org
Anticancer Research Focus
The furo[3,2-b]pyridine framework is a key structural motif in the development of novel cytotoxic agents. researchgate.netnih.gov A range of 2-substituted furo[3,2-b]pyridines, which would be synthesized from intermediates like this compound, have been evaluated for their anticancer properties. researchgate.netnih.gov
One study highlighted a specific furo[3,2-b]pyridine derivative, designated 3b , which demonstrated encouraging growth inhibition against both MDA-MB-231 (triple-negative) and MCF-7 (hormone-receptor-positive) breast cancer cell lines. researchgate.netnih.gov Furthermore, this compound was found to induce apoptosis in MCF-7 cells, indicating a programmed cell death mechanism of action. researchgate.netnih.gov The general furo[3,2-b]pyridine scaffold is noted to have inhibitory properties against cancer cells, and its derivatives show promise in inducing apoptosis. smolecule.comcymitquimica.com
| Cell Line | Compound Type | Observed Effect |
| MDA-MB-231 (Breast Cancer) | 2-substituted furo[3,2-b]pyridine (derivative 3b) | Encouraging growth inhibition. researchgate.netnih.gov |
| MCF-7 (Breast Cancer) | 2-substituted furo[3,2-b]pyridine (derivative 3b) | Encouraging growth inhibition and induction of apoptosis. researchgate.netnih.gov |
Neuroactive Compound Development
The furo[3,2-b]pyridine scaffold has been directly implicated in neuroactive research. It has been reported to inhibit the synthesis of α7 nicotinic acetylcholine (B1216132) receptors, which are important targets in the central nervous system and are involved in cognitive functions. cymitquimica.com
Additionally, research on the closely related furo[2,3-b]pyridine isomer has yielded compounds with significant neurotropic activities, including anticonvulsant and antidepressant effects. mdpi.comresearchgate.net This highlights the potential of the furopyridine chemical class to serve as a foundation for developing novel agents for neurological and psychiatric disorders.
Antioxidant Research
While some pyridine-based compounds have been investigated for their antioxidant capabilities, there is limited specific research demonstrating significant antioxidant activity directly attributable to the furo[3,2-b]pyridine scaffold itself. brieflands.com However, studies on the related furo[2,3-b]pyridine isomer have noted that compounds containing this scaffold can exhibit an antioxidant effect, suggesting a potential avenue for future exploration within the broader furopyridine class. researchgate.net
Anti-inflammatory Research
There is no specific data available in the reviewed literature concerning the evaluation of this compound for anti-inflammatory activity.
Antitrypanosomal Research
No dedicated studies or findings on the antitrypanosomal effects of this compound were identified in the available research.
Future Research Directions and Perspectives
Development of Novel and Efficient Synthetic Routes
While existing methods provide access to the furo[3,2-b]pyridine (B1253681) core, future research should prioritize the development of more efficient, scalable, and versatile synthetic strategies. Current syntheses often rely on multi-step processes or specialized techniques that can be complex. nih.gov
Future synthetic endeavors could focus on:
One-Pot Reactions: Expanding on current one-pot successes, such as the Pd/C-Cu catalysis with ultrasound assistance, to create a wider range of derivatives with high yields and purity, minimizing intermediate isolation steps. nih.gov
Diversity-Oriented Synthesis: Implementing strategies, like those used for benzofuro[3,2-b]pyridines, that allow for the rapid generation of a large library of analogues with varied substitution patterns. rsc.org This would be invaluable for comprehensive structure-activity relationship studies.
Flow Chemistry: Adapting synthetic routes to continuous flow processes could enhance reaction efficiency, safety, and scalability, making these compounds more accessible for extensive testing and development.
C-H Activation: Exploring direct C-H activation and functionalization of the furo[3,2-b]pyridine core could provide more atom-economical and step-efficient pathways to novel derivatives, bypassing the need for pre-functionalized starting materials.
A key objective will be the development of routes that not only efficiently produce the core scaffold but also introduce "handles" at specific positions (e.g., the 2-bromo group) for subsequent chemoselective cross-coupling reactions, enabling facile access to a broad chemical space. nih.gov
Exploration of Structure-Activity Relationships (SAR) within Furo[3,2-b]pyridine Scaffolds
The furo[3,2-b]pyridine scaffold has been identified as a core component for potent inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway. sci-hub.seresearchgate.netnih.gov Initial studies have provided a foundational understanding of the SAR for this class of compounds.
| Substitution Pattern | Biological Activity | Key Findings |
| 3,5-disubstituted | Potent and selective inhibition of cdc-like kinases (CLKs) sci-hub.seresearchgate.net | Optimization of substituents at these positions led to cell-active and highly selective CLK inhibitors. sci-hub.senih.gov |
| 3,5,7-trisubstituted | Modulation of the Hedgehog signaling pathway sci-hub.seresearchgate.net | Kinase-inactive analogues with this pattern demonstrated sub-micromolar modulation of this crucial developmental pathway. sci-hub.senih.gov |
Future SAR explorations should involve a systematic and comprehensive approach:
Systematic Modification: Synthesizing focused libraries of compounds with methodical variations at the 2-, 3-, 5-, and 7-positions of the furo[3,2-b]pyridine ring.
Probing the Back Pocket: The ability of the furo[3,2-b]pyridine core to act as a weak ATP mimetic that interacts with the "back pocket" of kinases like CLK1 is a key factor in its selectivity. sci-hub.seresearchgate.net Future SAR studies should aim to optimize these back-pocket interactions to enhance both potency and selectivity for specific kinase targets.
Bioisosteric Replacement: Investigating the replacement of the furan (B31954) oxygen with sulfur (to form thieno[3,2-b]pyridine) or nitrogen (to form pyrrolo[3,2-b]pyridine) to understand the impact on binding affinity and selectivity across different target classes.
These detailed SAR maps will be critical for designing next-generation compounds with improved efficacy and target specificity.
Expansion of Biological Target Space Investigations
Research has established that furo[3,2-b]pyridine derivatives can modulate several important biological targets, including kinases and epigenetic regulators.
| Target Class | Specific Target(s) | Observed Activity | Reference |
| Kinases | Cdc-like kinases (CLKs) | Potent and selective inhibition | sci-hub.seresearchgate.netnih.gov |
| Signaling Pathways | Hedgehog Pathway | Sub-micromolar modulation | sci-hub.seresearchgate.netnih.gov |
| Epigenetic Enzymes | Sirtuin 1 (SIRT1) | Inhibition and cytotoxic effects in cancer cells | nih.gov |
| Cancer Cell Lines | MDA-MB-231, MCF-7 | Growth inhibition and apoptosis induction | nih.gov |
The future of research in this area lies in broadening the scope of biological investigation. Given the success of related furopyridine scaffolds against targets like CDK2, AKT1, and IRAK4, a logical next step is to screen 2-bromofuro[3,2-b]pyridine derivatives against a much wider panel of targets. nih.govcncb.ac.cnnih.gov
Prospective areas for investigation include:
Expanded Kinase Profiling: Screening against the entire human kinome to identify novel, unanticipated kinase targets and to better understand the selectivity profile of existing lead compounds.
Epigenetic Targets: Moving beyond SIRT1 to investigate activity against other sirtuins, histone deacetylases (HDACs), methyltransferases, and demethylases.
Phenotypic Screening: Utilizing high-content phenotypic screening in various disease models (e.g., cancer, inflammation, neurodegeneration) to uncover novel therapeutic applications irrespective of the specific molecular target.
This expansion will likely reveal new and therapeutically relevant pathways that can be modulated by this versatile scaffold.
Integration of Advanced Computational Methodologies in Drug Design
Computational chemistry is an indispensable tool for modern drug discovery, enabling the rational design of molecules and the prediction of their properties. While molecular docking has been employed to understand the binding of furopyridine derivatives to targets like SIRT1 and CDK2, future work can leverage more sophisticated computational techniques. cncb.ac.cnnih.gov
Future computational strategies should include:
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex over time, providing deeper insights into binding stability and the role of conformational changes.
Free Energy Calculations: Employing methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) to more accurately predict binding affinities for newly designed analogues, thereby prioritizing synthetic efforts.
Pharmacophore Modeling and Virtual Screening: Developing robust pharmacophore models based on known active compounds to screen large virtual libraries for new hits with diverse core structures.
ADME/Tox Prediction: Using machine learning and quantitative structure-property relationship (QSPR) models to predict absorption, distribution, metabolism, excretion, and toxicity profiles early in the design phase, reducing late-stage attrition. nih.gov
Integrating these advanced computational tools will accelerate the design-synthesize-test cycle and increase the probability of developing successful clinical candidates.
Design and Synthesis of Targeted Chemical Probes
High-quality chemical probes are essential for dissecting complex biological pathways and validating novel drug targets. drugdiscoverychemistry.com The furo[3,2-b]pyridine scaffold, with its demonstrated high selectivity for certain targets, is an ideal starting point for the development of such probes. nih.gov In fact, a derivative known as MU1210 has already been highlighted as a quality chemical probe for CLK1/2/4. researchgate.net
Future research should focus on the rational design of next-generation probes by:
Incorporating Reporter Tags: Covalently attaching biotin, fluorescent dyes, or clickable alkyne/azide handles to a potent and selective furo[3,2-b]pyridine ligand. These tags enable visualization, pull-down experiments for target identification, and proteomic profiling.
Developing Covalent Probes: Introducing reactive "warheads" (e.g., acrylamides, fluorosulfates) onto the scaffold to enable irreversible binding to a specific residue (e.g., a non-catalytic cysteine) within the target protein's binding site. This can provide enhanced potency, prolonged duration of action, and tools for target occupancy studies.
Photo-affinity Labeling: Designing probes with photo-reactive groups that, upon UV irradiation, form a covalent bond with the target protein, allowing for robust identification of the direct binding partner in a complex cellular environment.
The development of a toolbox of such targeted chemical probes based on the this compound scaffold will be a powerful resource for the broader biomedical research community to explore protein function in health and disease. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Bromofuro[3,2-b]pyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer :
- Pyridyne Cyclization : this compound can be synthesized via pyridyne intermediates generated from halogenated precursors. For example, brominated pyridine derivatives undergo cyclization under basic conditions (e.g., KOtBu) to form the fused furopyridine ring .
- Annulation Reactions : Aurone-derived α,β-unsaturated imines react with terminal alkynes mediated by triethylamine, enabling efficient annulation to form dihydrobenzofuro[3,2-b]pyridines. Yields exceeding 80% are achievable under optimized stoichiometry and solvent systems (e.g., DCM at 60°C) .
- Catalytic Coupling : Nickel-catalyzed reductive coupling of halogenated precursors (e.g., 2-bromopyridines) with methyl groups has been reported, though ligand choice (e.g., bidentate P,N ligands) critically affects regioselectivity and byproduct formation .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators (e.g., N95) if aerosolization is possible .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors. Ensure local exhaust ventilation for open transfers .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinsing to prevent contamination .
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
- Methodological Answer :
- NMR Analysis : H and C NMR should confirm the fused ring system, with characteristic shifts for bromine (e.g., deshielded protons adjacent to Br) .
- HPLC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to verify molecular ion peaks (e.g., [M+H]) and detect impurities (<1% threshold) .
- Elemental Analysis : Match experimental C/H/N/Br percentages with theoretical values (e.g., CHBrNO) to validate purity .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during functionalization of this compound?
- Methodological Answer :
- Direct C-H Arylation : Transition-metal catalysts (e.g., Pd(OAc)) enable selective C-H activation at the 5-position of the pyridine ring. Additives like PivOH suppress homocoupling byproducts .
- Protecting Groups : Temporarily block reactive sites (e.g., using SEM groups for nitrogen) to direct bromine substitution or cross-coupling reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nickel-catalyzed couplings, while coordinating solvents (e.g., THF) reduce unwanted nucleophilic substitutions .
Q. How do electronic effects of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : The electron-withdrawing bromine activates the pyridine ring toward Pd-catalyzed coupling with boronic acids. However, steric hindrance at the 2-position may require bulky ligands (e.g., SPhos) to accelerate transmetallation .
- Ullmann Coupling : Copper-mediated coupling with amines proceeds efficiently due to the bromide’s leaving group ability. Microwave-assisted heating (120°C, 30 min) improves yields by reducing dehalogenation side reactions .
Q. What computational or experimental approaches resolve contradictions in reported catalytic activities for this compound derivatives?
- Methodological Answer :
- DFT Studies : Calculate activation energies for key steps (e.g., oxidative addition of Br) to compare Pd vs. Ni catalysts. This explains discrepancies in turnover frequencies .
- Kinetic Profiling : Monitor reaction intermediates via in situ IR or LC-MS to identify rate-limiting steps (e.g., ligand dissociation in catalytic cycles) .
- Isotopic Labeling : Use C-labeled substrates to trace regioselectivity in annulation reactions, clarifying conflicting mechanistic proposals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
